Methyl 2-(4-amino-3-nitrophenyl)acetate
Description
Systematic International Union of Pure and Applied Chemistry Name and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming substituted phenylacetic acid derivatives with ester functionalities. The official International Union of Pure and Applied Chemistry name is designated as "methyl 2-(4-amino-3-nitrophenyl)acetate," which systematically describes the structural arrangement beginning with the methyl ester functionality, followed by the acetate carbon position, and concluding with the substituted phenyl ring designation. This nomenclature convention clearly indicates the presence of amino and nitro substituents at the 4- and 3-positions respectively on the benzene ring, with the acetate group attached at the 2-position relative to the phenyl system. Alternative International Union of Pure and Applied Chemistry acceptable designations include "methyl (4-amino-3-nitrophenyl)acetate," which represents a slightly modified but equivalent systematic naming approach.
The structural representation of this compound reveals a complex aromatic system featuring multiple functional groups that contribute to its distinctive chemical properties. The compound consists of a benzene ring bearing both amino and nitro substituents, with an acetate ester side chain extending from the aromatic system. The molecular architecture demonstrates the characteristic features of substituted phenylacetic acid derivatives, where the electron-donating amino group at the para position creates an electronic environment that contrasts with the electron-withdrawing nitro group at the meta position. This substitution pattern generates unique electronic properties that influence the compound's reactivity, stability, and potential biological activity. The ester functionality provides additional chemical versatility, allowing for various transformation reactions and synthetic applications in organic chemistry research.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(4-amino-3-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-15-9(12)5-6-2-3-7(10)8(4-6)11(13)14/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSVFPDFFCHFRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40708290 | |
| Record name | Methyl (4-amino-3-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40708290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28694-94-2 | |
| Record name | Methyl (4-amino-3-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40708290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry
Methyl 2-(4-amino-3-nitrophenyl)acetate serves as an intermediate in the synthesis of various chemical compounds, including:
- Dyes and Pigments : It is utilized in the production of colorants due to its vibrant properties.
- Pharmaceuticals : The compound is a precursor for biologically active molecules, which may have therapeutic effects .
Biology
In biological research, this compound is explored for its potential as:
- Precursor for Therapeutic Agents : It can be used to synthesize compounds with anti-inflammatory and analgesic properties.
- Photoaffinity Labeling : The compound's photochemical properties allow it to be used in labeling studies to investigate protein interactions .
Medicine
This compound is under investigation for:
- Drug Development : It shows promise in designing new drugs targeting specific pathways related to inflammation and pain modulation.
- Safety Studies : Evaluations of its toxicity and biological effects are ongoing, particularly concerning its use in cosmetic formulations .
Industry
The compound finds applications in industrial processes, notably:
- Agrochemicals : It is used in the formulation of pesticides and herbicides due to its efficacy against various pests.
- Chemical Manufacturing : Its role as a building block in synthesizing other compounds makes it valuable in large-scale chemical production .
Case Studies
- Pharmaceutical Development : A study highlighted the synthesis of novel receptor tyrosine kinase inhibitors derived from this compound, demonstrating its potential in treating cancer by inhibiting growth factor signaling pathways .
- Cosmetic Safety Evaluation : Research conducted on oxidative hair dye formulations containing related compounds showed that while effective, safety assessments are crucial due to potential toxicity concerns associated with nitro-containing compounds .
Mechanism of Action
The compound exerts its effects through the interaction with molecular targets such as enzymes and receptors. The exact mechanism depends on the specific application, but it generally involves the modulation of biological pathways related to inflammation, pain, and oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between Methyl 2-(4-amino-3-nitrophenyl)acetate and analogous compounds:
| Compound Name | CAS Number | Molecular Formula | Substituents (Position) | Functional Group | Molecular Weight (g/mol) | Purity (%) |
|---|---|---|---|---|---|---|
| This compound | 28694-94-2 | C₉H₁₀N₂O₄ | 4-amino, 3-nitro | Ester | 226.19* | 98 |
| Methyl 2-(4-methoxy-3-nitrophenyl)acetate | 34837-88-2 | C₁₀H₁₁NO₅ | 4-methoxy, 3-nitro | Ester | 225.20 | N/A |
| 2-(4-Hydroxy-3-nitrophenyl)acetic acid | 10463-20-4 | C₈H₇NO₅ | 4-hydroxy, 3-nitro | Carboxylic acid | 197.14 | N/A |
| Methyl 2-(3-fluoro-4-nitrophenyl)acetate | 169339-41-7 | C₉H₈FNO₄ | 3-fluoro, 4-nitro | Ester | 213.16 | N/A |
*Inferred from substituent analysis.
Key Comparative Analysis
Electronic Effects of Substituents
- Amino vs. Methoxy/Hydroxy Groups: The 4-amino group in the main compound is a strong electron-donating group (+R effect), activating the aromatic ring toward electrophilic substitution. In contrast, 4-methoxy (CAS 34837-88-2) and 4-hydroxy (CAS 10463-20-4) groups are moderate electron donors, with methoxy showing weaker activation due to its -I effect . The 3-nitro group (-NO₂), present in all compounds, is electron-withdrawing (-I, -M), directing further substitution to specific positions on the ring.
- Fluoro Substituent (CAS 169339-41-7): The 3-fluoro group in Methyl 2-(3-fluoro-4-nitrophenyl)acetate introduces strong electron-withdrawing effects, further deactivating the ring compared to amino or methoxy derivatives .
Functional Group Impact
- Ester vs. Carboxylic Acid: The ester group in this compound enhances lipophilicity compared to the carboxylic acid derivative (CAS 10463-20-4), which is more polar and prone to hydrogen bonding. This difference affects solubility in organic solvents and biological activity .
Substituent Position Effects
Research Implications
- Synthetic Versatility: The amino and nitro groups in this compound allow for sequential functionalization, such as diazotization or reduction of the nitro group, which are less feasible in methoxy or hydroxy analogs .
- Drug Development : Compared to carboxylic acid derivatives (e.g., CAS 10463-20-4), the ester form offers better membrane permeability, making it a preferred intermediate in prodrug design .
Biological Activity
Methyl 2-(4-amino-3-nitrophenyl)acetate is an organic compound with significant biological activity, attributed to its unique structural features, including both amino and nitro functional groups. This article explores its biological properties, including potential applications in medicinal chemistry, sensor technology, and its interactions with various biological targets.
- Molecular Formula : C9H10N2O4
- Molecular Weight : 210.19 g/mol
- IUPAC Name : this compound
- CAS Number : 28694-94-2
The compound features a methyl ester group attached to a phenyl ring containing an amino group and a nitro group. This structural arrangement plays a crucial role in its reactivity and biological interactions .
Biological Activity Overview
This compound has been studied for various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity. Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating potential as a lead compound for antibiotic development .
- Colorimetric Sensor Applications : The compound has been utilized as a colorimetric sensor for detecting specific anions such as dihydrogen phosphate and acetate ions. Its ability to undergo significant color changes upon interaction with these anions highlights its utility in sensor applications.
- Interaction with Biological Targets : The presence of amino and nitro groups allows for selective binding to various molecular targets, which could lead to pharmacological applications. Studies indicate that the compound can interact with nucleophiles, influencing reaction rates and mechanisms .
Antimicrobial Activity
A study exploring the antibacterial properties of compounds structurally related to this compound found that derivatives can inhibit the growth of multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) for these compounds ranged from <0.03125–0.25 μg/mL, demonstrating potent activity against resistant strains .
Sensor Development
Research on the sensor capabilities of this compound revealed that it can selectively bind to anions, leading to distinct colorimetric changes. This property makes it suitable for environmental monitoring and biochemical sensing applications. The kinetic studies conducted on the reaction mechanisms further elucidated how substituents on the aromatic ring influence reactivity patterns .
Comparative Analysis of Related Compounds
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-(4-amino-2-nitrophenyl)acetate | C9H10N2O4 | Different nitro position; affects reactivity |
| Methyl 2-(3-amino-4-nitrophenyl)acetate | C9H10N2O4 | Variation in amino position; potential different activity |
| Methyl 2-(4-nitrophenyl)acetate | C9H9NO4 | Lacks amino group; primarily used as a substrate |
These compounds share structural similarities but differ in their functional group positioning, which significantly impacts their chemical behavior and biological activity .
Preparation Methods
Starting Material Preparation
One common precursor is methyl 2-(4-nitrophenyl)acetate, which can be synthesized by esterification of 4-nitrophenylacetic acid with methanol under acid catalysis (e.g., sulfuric acid) under reflux conditions. This method typically yields 75–85% of the ester after purification.
Nitration of Aromatic Ring
Nitration is conducted on suitable aromatic precursors to introduce the nitro group at the 3-position relative to the amino group. According to patent literature, nitration of 3-alkoxy-4-acetoxybenzaldehyde derivatives using concentrated or fuming nitric acid in solvents such as dichloroethane or dichloromethane yields 4-formyl-2-alkoxy-3-nitrophenyl acetate intermediates with 8–20% isomer formation. This step is critical for positioning the nitro group correctly.
Reduction of Nitro to Amino Group
Selective reduction of the nitro group at the 4-position to an amino group while retaining the 3-nitro substituent requires controlled reduction conditions. Common reducing agents include hydrogen gas with palladium on carbon catalyst or chemical reductants such as iron/acid or tin(II) chloride under mild conditions. These methods allow conversion of the para-nitro group to an amino group without affecting the meta-nitro group or the ester functionality.
Alternative Synthetic Route via Functional Group Transformations
An alternative approach involves:
- Nitration of 3-alkoxy-4-acetoxybenzaldehyde to give intermediate nitro compounds.
- Deacetylation and methylation steps to modify hydroxyl groups to methoxy groups.
- Oxidation reactions to convert aldehyde groups to carboxylic acids or esters.
- Final deprotection and purification to yield the target compound.
This multi-step route allows for fine control over substitution patterns and functional group transformations.
- The nitration step often produces minor isomers; optimizing solvent choice and temperature reduces side products.
- Reduction conditions must be carefully controlled to avoid over-reduction or ester hydrolysis.
- Methylation and deacetylation steps are crucial for protecting and modifying functional groups to achieve the desired substitution pattern.
- Use of organic solvents such as ethanol, methanol, tetrahydrofuran, or dioxane in combination with inorganic bases enhances reaction efficiency.
- Purification typically involves recrystallization or chromatographic techniques to isolate the pure target compound.
| Route No. | Starting Material | Key Steps | Yield Range (%) | Advantages | Challenges |
|---|---|---|---|---|---|
| 1 | 4-nitrophenylacetic acid + methanol | Esterification, nitration, reduction | 75–85 | Straightforward, scalable | Control of nitration regioselectivity |
| 2 | 3-alkoxy-4-acetoxybenzaldehyde | Nitration, deacetylation, methylation, oxidation, deprotection | Variable (not specified) | Fine control of substitution pattern | Multi-step, requires careful purification |
| 3 | Halogenated phenylacetate derivatives | Nucleophilic substitution, reduction | 80–90 | High yield, flexible for derivatives | Requires halogenated precursors |
The preparation of methyl 2-(4-amino-3-nitrophenyl)acetate involves a combination of esterification, selective nitration, and reduction steps. The choice of synthetic route depends on the availability of starting materials and desired purity. Optimizing reaction conditions such as solvent, temperature, and reagent stoichiometry is crucial for maximizing yields and minimizing by-products. The multi-step synthetic approach from protected intermediates offers precise control over substitution but requires careful handling and purification.
Q & A
Basic: What synthetic strategies are recommended for Methyl 2-(4-amino-3-nitrophenyl)acetate to address regioselectivity in nitration and reduction steps?
Methodological Answer:
The synthesis typically involves:
Nitration of phenylacetic acid derivatives : Nitration of methyl 2-(4-aminophenyl)acetate or its precursors must address regioselectivity. Meta/para-directing effects of substituents (e.g., ester groups) influence nitro-group placement. Use controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to favor 3-nitro isomer formation .
Reduction of nitro to amino group : Catalytic hydrogenation (H₂/Pd-C) or chemical reductants (Sn/HCl) can reduce the nitro group while preserving the ester functionality. Monitor reaction progress via TLC or HPLC to avoid over-reduction .
Purification : Recrystallization from methanol or ethanol improves purity, as impurities (e.g., diastereomers) may arise during nitration .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Key analytical techniques include:
- HPLC-MS : Quantify purity (>98%) and detect trace byproducts (e.g., incomplete nitration products) using reverse-phase C18 columns and acetonitrile/water gradients .
- NMR Spectroscopy : Confirm regiochemistry via ¹H NMR (e.g., aromatic proton splitting patterns) and ¹³C NMR (e.g., carbonyl signals at ~170 ppm) .
- X-ray crystallography : Resolve ambiguities in molecular geometry using SHELX for structure refinement. Compare observed bond lengths/angles with DFT-optimized models .
Advanced: How can hydrogen bonding networks in the crystal lattice of this compound be systematically analyzed?
Methodological Answer:
Apply graph set analysis (Etter’s formalism) to categorize hydrogen bonds (H-bonds):
Identify donor-acceptor pairs : The amino (–NH₂) and nitro (–NO₂) groups act as H-bond donors/acceptors. Use SHELXL to refine H-bond distances (typically 2.5–3.0 Å) .
Classify motifs : Common patterns include chains (C(4)) or rings (R₂²(8)) formed by N–H···O interactions.
Correlate with packing efficiency : Weak H-bonds (e.g., C–H···O) may contribute to layered packing, affecting melting points and solubility .
Advanced: What computational approaches resolve contradictions in reported spectral data or reactivity predictions?
Methodological Answer:
DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict IR, NMR, and UV-Vis spectra. Compare with experimental data to validate regiochemistry .
Molecular docking : Study interactions with biological targets (e.g., enzymes) to explain unexpected reactivity. For example, steric hindrance from the nitro group may reduce binding affinity .
Machine learning : Train models on existing nitrophenylacetate datasets to predict synthetic yields or byproduct formation under varying conditions .
Advanced: How can researchers address discrepancies in thermal stability or melting point data for this compound?
Methodological Answer:
Thermogravimetric analysis (TGA) : Measure decomposition temperatures under inert atmospheres to distinguish melting points from degradation events.
DSC profiling : Identify polymorphs (e.g., metastable vs. stable forms) that may cause conflicting melting points (e.g., 156°C vs. 163°C) .
Control crystallization conditions : Slow evaporation from DMF/water mixtures produces larger, more stable crystals for reproducible data .
Advanced: What strategies mitigate challenges in optimizing reaction conditions for scale-up synthesis?
Methodological Answer:
Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent polarity, and catalyst loading. For example, DMF enhances nitro-group solubility but may require post-reaction dialysis .
In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor nitration/reduction in real time .
Green chemistry principles : Substitute toxic reductants (Sn/HCl) with catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
